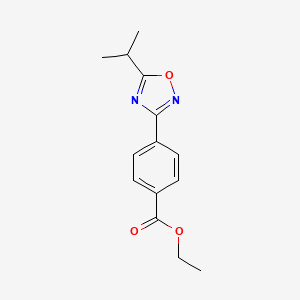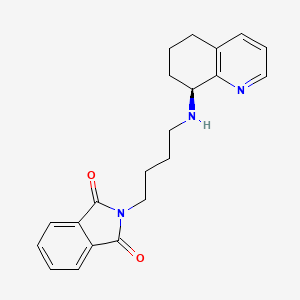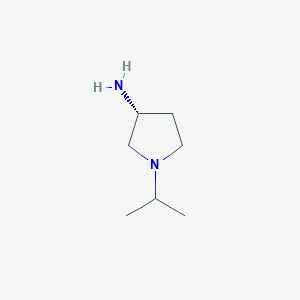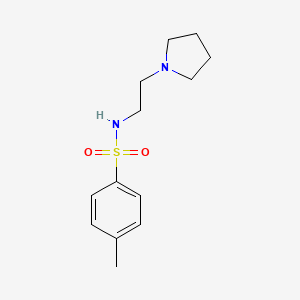
Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate
Übersicht
Beschreibung
Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It is typically stored at refrigerated temperatures .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate, has been a topic of interest in the field of medicinal chemistry . The typical methodology for introducing such a group into the leading organic unit involves heating alkyl or arylalkyl halides with iminodiacetic acid in a methanol solution of potassium hydroxide .Molecular Structure Analysis
The molecular structure of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate includes an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure is a five-membered heterocyclic scaffold .Physical And Chemical Properties Analysis
Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate has a molecular weight of 260.29 . It is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
The 1,2,4-oxadiazole moiety, a core structure in Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate, has been extensively studied for its potential as an anti-infective agent. Research indicates that compounds with this structure exhibit significant anti-bacterial , anti-viral , and anti-leishmanial activities. This makes them promising candidates for the development of new drugs to combat infectious diseases, including those caused by drug-resistant microorganisms .
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole scaffold have shown promise in anticancer research. They have been found to possess cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated inhibitory effects on the MCF-7 and KB cell lines, which are models for breast and oral cancers, respectively. The potential for these compounds to act as anticancer agents is significant, given their ability to target and inhibit the proliferation of cancer cells .
Antifungal Applications
The antifungal activity of 1,2,4-oxadiazole derivatives has been evaluated against a range of fungal pathogens. These compounds have been compared with commercial fungicides like propiconazole and have shown efficacy at inhibiting the growth of fungi such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . This suggests a potential application in the development of new antifungal agents that could be used in agriculture or medicine .
Anticancer Evaluation and Structure-Activity Relationship
The structure-activity relationship (SAR) of 1,2,4-oxadiazole derivatives is crucial in determining their effectiveness as anticancer agents. The MTT assay, which measures the activity of mitochondrial enzymes, is often used to evaluate the viability of cancer cells after treatment with these compounds. By understanding the SAR, researchers can design more effective anticancer drugs based on the 1,2,4-oxadiazole scaffold .
Pharmacological Insights
Recent pharmacological studies have provided insights into the therapeutic potential of 1,2,4-oxadiazole derivatives. These compounds have been explored for their roles as tyrosine kinase inhibitors, which are important in the treatment of various cancers. Additionally, their antioxidant properties have been investigated, suggesting a role in combating oxidative stress-related diseases .
Wirkmechanismus
Mode of Action
Compounds with a 1,2,4-oxadiazole motif can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on “Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate”, it’s difficult to determine the exact biochemical pathways it affects. As mentioned, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms , which play a role in many physiological processes.
Eigenschaften
IUPAC Name |
ethyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-18-14(17)11-7-5-10(6-8-11)12-15-13(9(2)3)19-16-12/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVZZJVJFHEEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700201 | |
| Record name | Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1166756-84-8 | |
| Record name | Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)




![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)

![2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B1504863.png)